molecular formula C34H40N4 B1309144 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane CAS No. 74043-83-7

1,6,20,25-Tetraaza[6.1.6.1]paracyclophane

Cat. No. B1309144
CAS RN: 74043-83-7
M. Wt: 504.7 g/mol
InChI Key: MSPWJYMWDZWVPW-UHFFFAOYSA-N
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Description

1,6,20,25-Tetraaza[6.1.6.1]paracyclophane is a macrocyclic compound that belongs to the family of paracyclophanes, which are characterized by their unique structural features. These compounds have attracted significant interest due to their potential applications in various fields, including materials science, supramolecular chemistry, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of paracyclophane derivatives often involves multistep organic reactions. For instance, paracyclophane was synthesized through oxidative decarboxylation of [6.2.2]propellenecarboxylic acid using lead tetraacetate . This method provides a route to create the paracyclophane skeleton, which can be further functionalized to introduce nitrogen atoms, leading to tetraaza derivatives.

Molecular Structure Analysis

The molecular structure of paracyclophane derivatives is characterized by a noncoplanar conformation, as demonstrated by the N-phenyl-substituted hexaaza[1(6)]paracyclophane, which was calculated using the Gaussian program . This noncoplanarity is a common feature among paracyclophanes and is crucial for their electronic and steric properties.

Chemical Reactions Analysis

Paracyclophanes can undergo various chemical reactions, including rearrangements. For example, vapor phase thermolysis of paracyclophane leads to the formation of 3-methylene-spiro[5.5]undeca-1,4-diene, while acid-catalyzed rearrangement produces meta and ortho isomers . These reactions highlight the dynamic nature of paracyclophane derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of paracyclophanes are influenced by their macrocyclic structure. The electrochemical properties of N-phenyl-substituted hexaaza[1(6)]paracyclophane showed interesting results with overlapping oxidative waves indicating two-electron transfers . Additionally, the acid-base behavior and metal and anion coordination capabilities of 2,6,9,13-tetraaza14paracyclophane were studied, revealing that the aromatic ring in the structure affects the protonation patterns and prevents simultaneous coordination of all nitrogens to metal ions .

Scientific Research Applications

Synthesis and Chemical Properties

1,6,20,25-Tetraaza[6.1.6.1]paracyclophane has been synthesized and characterized in various studies. For instance, Yang et al. (2008) synthesized and characterized Tetraazaparacyclophane Disulfone, confirming its structure through IR, 1H NMR, and elemental analysis (Yang et al., 2008). Similarly, KikuchiJun-ichi et al. (1992) developed a water-soluble cyclophane host bearing pH-sensitive tentacles from 1,6,20,25-tetraaza[6.1.6.1]paracyclophane and L-aspartic acid, demonstrating pH-responsive molecular recognition (KikuchiJun-ichi et al., 1992).

Molecular Recognition and Host-Guest Chemistry

This compound has been explored extensively in molecular recognition studies. Zhao Xiao-xia (2006) investigated molecular recognitions between Tetraazaparacyclophanes and various nitrogen heterocyclic compounds (Zhao Xiao-xia, 2006). Moreover, the synthesis of cyclophane carrying poly(acrylic acid) chains and its complexation behavior was studied by Kubo et al. (1997), indicating its potential in forming inclusion complexes with certain guests (Kubo et al., 1997).

Application in Supramolecular Chemistry

Significant research has been conducted on the use of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane in supramolecular chemistry. For example, Burguete et al. (1998) developed an efficient method for the preparation of ditopic receptors based on polyaza[n]paracyclophanes, showcasing its versatility in coordination chemistry (Burguete et al., 1998). Additionally, Murakami et al. (1991) examined the guest-binding behavior of a novel cage-type azaparacyclophane in aqueous media, supported by computer-aided molecular modelling studies (Murakami et al., 1991).

Other Applications

Research on 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane has also delved into various other applications. Neugebauer and Fischer (1986) investigated its transannular effect on the n → π transition, contributing to understanding its electronic properties (Neugebauer & Fischer, 1986). Furthermore, Ariga et al. (2001) developed steroid cyclophanes with a cyclic core of this compound, demonstrating the dynamic control of cavity interior polarity and its implications in photo-signal modulation (Ariga et al., 2001).

Safety And Hazards

When handling 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, suitable protective equipment should be worn. Dispersion of dust should be prevented. Hands and face should be thoroughly washed after handling. Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

7,12,22,27-tetrazapentacyclo[26.2.2.23,6.213,16.218,21]octatriaconta-1(30),3(38),4,6(37),13(36),14,16(35),18,20,28,31,33-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4/c1-2-22-36-32-15-7-28(8-16-32)26-30-11-19-34(20-12-30)38-24-4-3-23-37-33-17-9-29(10-18-33)25-27-5-13-31(14-6-27)35-21-1/h5-20,35-38H,1-4,21-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPWJYMWDZWVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=CC=C(CC3=CC=C(C=C3)NCCCCNC4=CC=C(CC5=CC=C(C=C5)NC1)C=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,20,25-Tetraaza[6.1.6.1]paracyclophane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
90
Citations
Y Sueishi, A Itoh, N Inazumi, Y Osawa… - Journal of Inclusion …, 2018 - Springer
The inclusion complexations of paracyclophane (CP44) and β-cyclodextrin (β-CD) with several anilinonaphthalene sulfonic acids (ANSs) have been characterized via the enhancement …
Number of citations: 4 link.springer.com
Y Murakami, T Ohno, O Hayashida… - Journal of the Chemical …, 1991 - pubs.rsc.org
The guest-binding behaviour of a novel cage-type azaparacyclophane, which has been prepared by the reaction of N,N′,N″,N‴-tetravalyl-1,6,20,25-tetraaza[6.1.6.1]paracyclophane …
Number of citations: 22 pubs.rsc.org
IK Chun, MH Lee - Journal of Pharmaceutical Investigation, 1989 - koreascience.kr
Complex formation of water-soluble polyparacyclophanes bearing two diphenylmethane or two diphenyl ether skeletons with l-anilinonaphthalene-8-sulfonate (ANS) and 2-p-…
Number of citations: 3 koreascience.kr
YT Yang, BQ Yang, M Li, W Ning… - Synthetic Communications, 2008 - Taylor & Francis
6,20,25‐Tetraaza[6.1.6.1]paracyclophane‐13,32‐disulfone D was synthesized under a very dilute condition by the cyclization between tetramethylene dibromide and N,N′‐di‐p‐…
Number of citations: 2 www.tandfonline.com
K Ariga, Y Terasaka, D Sakai, H Tsuji… - Journal of the American …, 2000 - ACS Publications
On one hand considerable work has been done on the luminescence observed under various conditions of stress and pressure. 1 On the other hand, molecular recognition with color …
Number of citations: 164 pubs.acs.org
K Ariga, T Nakanishi, Y Terasaka, J Kikuchi - Journal of Porous Materials, 2006 - Springer
As a soft and flexible porous structure, a pore array of a steroid cyclophane SC(OH), which consists of the rigid 1,6,20,25-tetraaza[6.1.6.1]paracyclophane ring connected to four steroid …
Number of citations: 28 link.springer.com
K Ariga, D Sakai, Y Terasaka, H Tsuji, J Kikuchi - Thin Solid Films, 2001 - Elsevier
We have developed steroid cyclophanes which are unique hosts with a cyclic core of a 1,6,20,25-tetraaza[6.1.6.1]paracyclophane connected to four steroid moieties through a flexible l-…
Number of citations: 17 www.sciencedirect.com
M Kubo, H Takeuchi, SI Hara, N Mouri, T Itoh - Polymer bulletin, 1997 - Springer
Poly(tert-butyl acrylate)-coupled cyclophane was obtained by coupling 1,6,20,25-tetraaza[6.1.6.1]paracyclophane with carboxyl-terminated poly(tert-butyl acrylate). The poly(tert- butyl …
Number of citations: 1 link.springer.com
K Ariga, T Nakanishi, Y Terasaka, H Tsuji, D Sakai… - Langmuir, 2005 - ACS Publications
The steroid cyclophanes with a cyclic core consisting of a 1,6,20,25-tetraaza[6.1.6.1]paracyclophane connected to four steroid moieties (cholic acid or cholanic acid) through a flexible l-…
Number of citations: 145 pubs.acs.org
K Ariga, T Nakanishi, JP Hill, Y Terasaka, D Sakai… - Soft Matter, 2005 - pubs.rsc.org
Dynamic aspects of molecular recognition at the air–water interface have been investigated using a monolayer of a steroid cyclophane SC(OH) which consists of the rigid 1,6,20,25-…
Number of citations: 34 pubs.rsc.org

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